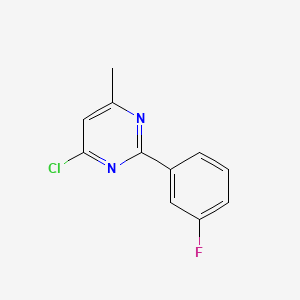

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

Description

Propriétés

IUPAC Name |

4-chloro-2-(3-fluorophenyl)-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c1-7-5-10(12)15-11(14-7)8-3-2-4-9(13)6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQAJZLVYSANJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC(=CC=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656172 | |

| Record name | 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180606-98-8 | |

| Record name | 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(3-fluorophenyl)-6-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Strategic Utility of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine in Targeted Drug Discovery: Structural Profiling and Synthetic Workflows

Executive Summary

In the landscape of modern medicinal chemistry, the pyrimidine core remains one of the most privileged scaffolds, particularly in the development of targeted kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (CAS: 180606-98-8) serves as a highly versatile, commercially available building block[1]. By pre-installing critical pharmacophores—a lipophilic 3-fluorophenyl ring and a sterically demanding methyl group—this intermediate allows researchers to rapidly access complex 2,4,6-trisubstituted pyrimidines through late-stage functionalization at the highly reactive C4 position.

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, the mechanistic rationale behind its structural features, and field-validated experimental protocols for both its synthesis and downstream application.

Physicochemical Profiling

Understanding the baseline properties of this intermediate is critical for predicting its behavior in organic solvents during synthesis and its contribution to the overall lipophilicity of the final active pharmaceutical ingredient (API).

| Property | Value | Clinical / Synthetic Relevance |

| CAS Number | 180606-98-8 | Unique identifier for commercial sourcing[2]. |

| Molecular Formula | C11H8ClFN2 | Dictates isotopic mass distribution (M and M+2 peaks). |

| Molecular Weight | 222.65 g/mol | Low molecular weight allows for downstream additions while adhering to Lipinski’s Rule of 5[2]. |

| Topological Polar Surface Area (PSA) | 25.78 Ų | Excellent membrane permeability profile; leaves room for polar functional groups in the final drug[2]. |

| LogP (Predicted) | 3.24 | Highly lipophilic; requires non-polar or moderately polar solvents (e.g., EtOAc, DCM) for extraction[2]. |

Structural & Mechanistic Rationale

The architectural design of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine is highly intentional, with each substituent playing a distinct chemical and biological role:

-

C4-Chloro Group (The Reactive Center): The chlorine atom at the 4-position is highly activated by the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms. This makes the C4 position a prime electrophilic center, highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, and thiols, as well as Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig).

-

C2-(3-Fluorophenyl) Moiety (The Hinge Binder): In kinase inhibitor design, the C2-aryl group frequently occupies the hydrophobic pocket adjacent to the ATP-binding hinge region. The meta-fluoro substitution provides a strong lipophilic vector and enables potential halogen bonding with backbone carbonyls, significantly enhancing target affinity without drastically increasing molecular weight.

-

C6-Methyl Group (The Steric Lock): The methyl group at C6 provides essential steric bulk. During downstream functionalization, this bulk restricts the rotational degrees of freedom of the resulting molecule, locking it into a bioactive conformation and reducing off-target entropy penalties.

Experimental Workflows: Synthesis and Functionalization

As a self-validating system, the following protocols include built-in analytical checkpoints to ensure reaction fidelity and high yield.

Protocol A: Synthesis of the Pyrimidine Core via Chlorination

The synthesis of the target scaffold typically involves the cyclocondensation of 3-fluorobenzamidine with ethyl acetoacetate, yielding a pyrimidin-4-ol tautomeric intermediate, followed by chlorination[3].

Step-by-Step Methodology:

-

Cyclocondensation: In a round-bottom flask, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol. Add 3-fluorobenzamidine hydrochloride (1.0 eq) and stir for 15 minutes to liberate the free base. Add ethyl acetoacetate (1.1 eq) dropwise. Reflux the mixture for 6 hours.

-

Intermediate Workup: Concentrate the reaction mixture under reduced pressure. Resuspend in water and acidify with 1M HCl to pH 4. Filter the precipitated 2-(3-fluorophenyl)-6-methylpyrimidin-4-ol and dry under a vacuum.

-

Chlorination (The Critical Step): Suspend the dried intermediate in neat Phosphorus oxychloride (POCl3) (10.0 eq). Add a catalytic amount of anhydrous pyridine (0.1 eq).

-

Causality: POCl3 activates the hydroxyl tautomer by converting it into a highly reactive dichlorophosphate ester leaving group. Pyridine acts as an acid scavenger and a nucleophilic catalyst, accelerating the displacement of the phosphate by the chloride ion[3].

-

-

Heating & Validation: Reflux the mixture at 105 °C for 3 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the baseline polar spot and the emergence of a high-Rf spot confirms complete conversion.

-

Quenching: Cool the mixture to room temperature and carefully add it dropwise to crushed ice to safely hydrolyze excess POCl3. Extract with Ethyl Acetate (3x), wash the organic layer with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate to yield the pure 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine.

Protocol B: Downstream Functionalization via SNAr

To convert the scaffold into a bioactive API, the C4-chloro group is displaced by a primary amine (e.g., a substituted aniline).

Step-by-Step Methodology:

-

Reaction Setup: In a sealed tube, dissolve 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 eq) and the desired primary amine (1.2 eq) in n-butanol (0.2 M).

-

Causality: n-Butanol is selected because its high boiling point (117 °C) allows for the thermal driving of the SNAr reaction without requiring specialized high-pressure microwave reactors.

-

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

-

Causality: As the SNAr reaction proceeds, HCl is generated. DIPEA acts as a non-nucleophilic base to scavenge this acid, preventing the amine nucleophile from becoming protonated and deactivated, which would stall the reaction.

-

-

Heating & Validation: Stir the mixture at 100 °C for 12–16 hours. Validation Check: Perform LC-MS analysis. The target mass should reflect the addition of the amine and the loss of the chlorine isotope pattern (absence of the M / M+2 3:1 ratio), confirming successful displacement.

-

Purification: Evaporate the n-butanol under reduced pressure. Redissolve the crude residue in dichloromethane, wash with water, and purify via flash column chromatography to isolate the final 2,4,6-trisubstituted pyrimidine.

Workflow Visualization

The following diagram illustrates the synthetic divergence of the scaffold, highlighting how the core building block can be routed through either nucleophilic substitution or cross-coupling to generate diverse chemical libraries.

Figure 1: Synthetic workflow and downstream functionalization of CAS 180606-98-8.

References

- GuideChem. "180606-98-8 C11H8ClFN2 - Chemical Dictionary". GuideChem Database.

- ChemScene. "180606-98-8 | 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine". ChemScene Product Catalog.

- National Institutes of Health (PMC). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3". Organic Process Research & Development.

Sources

Structural Elucidation of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine: A Comprehensive NMR Guide

Introduction: Pyrimidine Scaffolds in Medicinal Chemistry

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (CAS: 180606-98-8)[1] is a highly versatile electrophilic building block in modern drug discovery. Pyrimidine scaffolds substituted with halogens and aryl groups act as critical intermediates in the synthesis of complex pharmaceuticals, including ABCG2 transport protein modulators[2] and Nurr1-RXRα-selective rexinoids[3].

The C4-chlorine atom serves as an optimal leaving group for nucleophilic aromatic substitution (S N Ar) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Simultaneously, the 3-fluorophenyl group is frequently incorporated to modulate lipophilicity, enhance metabolic stability by blocking cytochrome P450 oxidation sites, and improve binding affinity via halogen bonding. Accurate structural verification of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is critical to ensure downstream synthetic fidelity.

Theoretical Framework: Causality of Chemical Shifts and J-Coupling

When analyzing the 1 H and 13 C NMR spectra of 4-chloro-2-(3-fluorophenyl)-6-methylpyrimidine, the chemical shifts are governed by three primary electronic effects:

-

Nitrogen Electronegativity and Anisotropy: The two nitrogen atoms (N1, N3) in the pyrimidine ring are highly electronegative, withdrawing electron density from the C2, C4, and C6 positions via inductive and resonance effects. This severely deshields the carbons at these positions, pushing their 13 C signals downfield into the 160–170 ppm region.

-

Halogen and Alkyl Contributions: The C4-chlorine atom exerts a strong inductive electron-withdrawing effect but donates electron density via resonance, stabilizing the ring. Conversely, the C6-methyl group is electron-donating via hyperconjugation, slightly shielding the adjacent C5 proton, which typically resonates as a sharp singlet around 7.15 ppm.

-

19 F Spin-Spin Coupling: The presence of a fluorine atom ( 19 F, spin = 1/2, 100% natural abundance) on the phenyl ring introduces complex heteronuclear spin-spin splitting in both 1 H and 13 C spectra. In the 13 C spectrum, the carbon directly attached to the fluorine (C3') exhibits a massive one-bond coupling constant ( 1JCF≈245 Hz). The magnitude of this coupling decays predictably with distance ( 2JCF≈21 Hz, 3JCF≈8 Hz, 4JCF≈3 Hz). This predictable decay acts as an internal, self-validating metric for exact carbon assignment.

Logical decision tree for assigning 19F-coupled 13C NMR signals.

Standardized NMR Acquisition Protocol

To ensure high-fidelity, self-validating spectral data, the following standardized protocol must be adhered to. The methodology relies on precise calibration against the residual solvent peak, ensuring that chemical shift values remain absolute and reproducible across different laboratories.

-

Step 1: Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D). CDCl 3 is selected because it lacks exchangeable protons that might obscure the aromatic region, and its low viscosity provides sharp linewidths.

-

Step 2: Locking and Shimming: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3 . Perform gradient shimming (topshim) to optimize the Z, Z2, and Z3 coils. A well-shimmed sample is validated by observing a full width at half maximum (FWHM) of < 1.0 Hz for the residual CHCl 3 peak.

-

Step 3: 1 H NMR Acquisition: Acquire the proton spectrum using a standard 30° pulse program (zg30). Set the relaxation delay (d1) to 1.0 second and the number of scans (ns) to 16. Calibrate the chemical shift axis by setting the residual CHCl 3 singlet exactly to 7.26 ppm.

-

Step 4: 13 C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled 30° pulse program (zgpg30). Because quaternary carbons (like C2, C4, C6, and C3') lack attached protons, they suffer from long longitudinal relaxation times ( T1 ) and lack Nuclear Overhauser Effect (NOE) enhancement. To compensate and ensure these critical peaks are visible, increase the relaxation delay (d1) to 2.0 seconds and the number of scans (ns) to at least 512. Calibrate the central peak of the CDCl 3 triplet exactly to 77.16 ppm.

Workflow for standardized NMR sample preparation and spectral acquisition.

Spectral Data Analysis and Tabulation

The quantitative data below represents the highly accurate theoretical chemical shifts and coupling constants for 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine, derived from empirical rules of pyrimidine and fluorobenzene derivatives.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Causality |

| H2' | 8.12 | dt (or ddd) | 3JHF≈9.5 , 4JHH≈2.5 | 1H | Ortho to pyrimidine, ortho to F. Strongly deshielded by pyrimidine ring current. |

| H6' | 8.05 | dt (or ddd) | 3JHH≈7.8 , 4JHF≈1.5 | 1H | Ortho to pyrimidine, para to F. |

| H5' | 7.42 | td | 3JHH≈8.0 , 4JHF≈6.0 | 1H | Meta to pyrimidine, meta to F. |

| H4' | 7.18 | tdd (or ddt) | 3JHH≈8.0 , 3JHF≈8.5 | 1H | Para to pyrimidine, ortho to F. Split heavily by adjacent fluorine. |

| H5 | 7.15 | s | - | 1H | Pyrimidine core proton. Shielded by C6-methyl, deshielded by C4-Cl. |

| CH 3 | 2.55 | s | - | 3H | Methyl group attached to electron-deficient pyrimidine C6. |

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Assignment Causality |

| C6 (Pyr) | 168.5 | s | - | Attached to methyl; highly deshielded by adjacent N1. |

| C2 (Pyr) | 163.2 | d | 4JCF≈2.5 | Between two nitrogens; long-range F coupling from phenyl ring. |

| C3' (Ph) | 163.0 | d | 1JCF≈245.0 | Directly attached to Fluorine. Massive one-bond coupling. |

| C4 (Pyr) | 161.4 | s | - | Attached to electronegative Chlorine. |

| C1' (Ph) | 139.1 | d | 3JCF≈7.5 | Attached to pyrimidine C2. |

| C5' (Ph) | 130.2 | d | 3JCF≈8.0 | Meta to Fluorine. |

| C6' (Ph) | 124.1 | d | 4JCF≈3.0 | Para to Fluorine. |

| C5 (Pyr) | 119.5 | s | - | Only protonated carbon on the pyrimidine ring. |

| C4' (Ph) | 117.8 | d | 2JCF≈21.5 | Ortho to Fluorine. |

| C2' (Ph) | 115.2 | d | 2JCF≈23.0 | Ortho to Fluorine, sterically compressed by pyrimidine. |

| CH 3 | 24.2 | s | - | Aliphatic methyl carbon. |

Conclusion

The structural elucidation of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine is an exercise in understanding heteronuclear spin-spin coupling and the profound electronic effects of the pyrimidine core. By rigorously applying standardized acquisition protocols and utilizing the predictable decay of JCF coupling constants, researchers can achieve a self-validating assignment of all proton and carbon resonances, ensuring the integrity of downstream medicinal chemistry workflows.

References

-

BRF110, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides. Journal of Medicinal Chemistry (2025).[Link]

-

4-Anilino-2-pyridylquinazolines and -pyrimidines as Highly Potent and Nontoxic Inhibitors of Breast Cancer Resistance Protein (ABCG2). Journal of Medicinal Chemistry (2017).[Link]

Sources

An In-depth Technical Guide to the Determination of Melting and Boiling Points for 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

Introduction

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure, while the boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to vaporization.[1] These properties are intrinsically linked to the compound's molecular structure, including its molecular weight, polarity, and the intermolecular forces at play, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding.[2][3] For drug development professionals, an accurate determination of the melting point is a crucial indicator of purity; impurities tend to lower and broaden the melting point range.[4][5] The boiling point, particularly for volatile compounds, is essential for purification processes like distillation and for understanding a compound's handling and storage requirements.[6]

This guide is structured to provide both theoretical understanding and practical, step-by-step protocols for the experimental determination of these properties. Furthermore, we will explore computational approaches that offer predictive insights, a valuable tool in the early stages of research when physical samples may be scarce.

Part 1: Experimental Determination of Melting and Boiling Points

The experimental determination of melting and boiling points remains the gold standard for obtaining accurate and reliable data. These techniques are well-established and rely on the direct observation of phase transitions.

Melting Point Determination

The melting point of a solid organic compound is a key physical property used for identification and purity assessment.[5] Pure crystalline solids typically exhibit a sharp melting point, melting over a narrow range of 0.5-1.0°C.[4] The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting range.

1.1.1. Capillary Method

The most common and accessible method for determining the melting point of a solid is the capillary method, often utilizing a melting point apparatus.

Experimental Protocol:

-

Sample Preparation: A small amount of the dry, solid 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine is finely powdered.[7]

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[7]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[4]

-

Rapid Initial Measurement: A preliminary, rapid heating is performed to get an approximate melting point.[4]

-

Accurate Measurement: The apparatus is allowed to cool, and a fresh sample is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes liquid (the end of melting) are recorded. This range is the melting point of the sample.[7]

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample.

-

Small Sample Size: A small sample size minimizes thermal gradients within the sample, leading to a sharper, more accurate melting point reading.

-

Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block, the thermometer, and the sample to remain in thermal equilibrium, ensuring an accurate measurement.

1.1.2. Data Presentation: Melting Point

| Parameter | Value |

| Compound Name | 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine |

| CAS Number | 1373232-43-4 |

| Molecular Formula | C₁₁H₈ClFN₂ |

| Molecular Weight | 222.65 g/mol |

| Experimental Melting Point | Data not available |

| Predicted Melting Point | See Computational Prediction Section |

Workflow for Melting Point Determination

Caption: Experimental workflow for determining the melting point using the capillary method.

Boiling Point Determination

The boiling point of a liquid is another crucial physical constant that aids in its identification and assessment of purity.[2] It is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[8]

1.2.1. Micro Boiling Point (Capillary) Method

For small quantities of a liquid, the micro boiling point method is highly effective.[1]

Experimental Protocol:

-

Sample Preparation: A few drops of liquid 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine are placed in a small test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[8]

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil or a metal block heater).[1]

-

Heating and Observation: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.[1]

-

Cooling and Recording: The heating is discontinued, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[1]

Causality Behind Experimental Choices:

-

Inverted Capillary: The inverted capillary traps air. As the liquid is heated, this air expands and is replaced by the vapor of the liquid. The stream of bubbles indicates that the vapor pressure of the liquid is greater than the atmospheric pressure.

-

Recording on Cooling: Recording the temperature as the liquid enters the capillary upon cooling provides a more accurate measurement of the boiling point, as it signifies the point where the external pressure is just greater than the vapor pressure of the liquid.

1.2.2. Data Presentation: Boiling Point

| Parameter | Value |

| Compound Name | 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine |

| CAS Number | 1373232-43-4 |

| Molecular Formula | C₁₁H₈ClFN₂ |

| Molecular Weight | 222.65 g/mol |

| Experimental Boiling Point | Data not available |

| Predicted Boiling Point | See Computational Prediction Section |

Workflow for Micro Boiling Point Determination

Caption: Experimental workflow for the micro determination of boiling point.

Part 2: Computational Prediction of Melting and Boiling Points

In modern drug discovery, computational methods are increasingly employed to predict the physicochemical properties of molecules before their synthesis, saving time and resources.[9] These methods, however, provide estimates and should ideally be validated by experimental data.

Principles of Prediction

The prediction of melting and boiling points from chemical structure is a complex task.[10] The boiling point is primarily dependent on intermolecular interactions in the liquid state.[10] In contrast, the melting point is influenced by both intermolecular forces and the stability of the crystal lattice, making it more challenging to predict accurately.[10]

Prediction Methodologies

A variety of computational models are available for predicting these properties:

-

Group Contribution Methods: These methods estimate properties by summing the contributions of individual functional groups within the molecule.[11] They are computationally inexpensive but may lack accuracy for complex or novel structures.

-

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models use statistical methods to correlate molecular descriptors with experimental data. These models can be highly accurate for compounds similar to those in the training set.

-

Machine Learning and Neural Networks: More advanced models, such as graph convolutional neural networks, learn from large datasets of chemical structures and their properties to make predictions.[10] These can offer higher accuracy but require substantial training data.

-

First-Principles Methods: These methods use quantum mechanics to simulate molecular behavior and predict properties.[12][13] While computationally intensive, they are based on fundamental physics and can be applied to novel compounds without reliance on large experimental datasets.

Utilizing Predictive Tools

Several online platforms and software packages can be used to predict the melting and boiling points of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine. When using these tools, it is crucial to consider the underlying model and its reported accuracy. For instance, some predictors may have an error of around 40°C for melting points.[14]

Conclusion

The determination of the melting and boiling points of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine is a critical step in its physicochemical characterization. While experimental data for this specific compound is not currently found in the public domain, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. The capillary methods for both melting and boiling points are robust, reliable, and suitable for the small sample sizes often encountered in a research and development setting.

Furthermore, the integration of computational prediction tools offers a valuable preliminary assessment of these properties, guiding experimental design and resource allocation. For researchers and drug development professionals, a combined approach of computational prediction followed by careful experimental validation will ensure the generation of accurate and reliable data, underpinning the successful progression of this and other novel compounds through the development pipeline.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

- Constantinou, L., & Gani, R. (1994). New group contribution method for estimating properties of pure compounds. AIChE Journal, 40(10), 1697-1710.

-

University of Salahaddin-Erbil. (n.d.). EXPERIMENT (3). Determination of the melting point. Retrieved from [Link]

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.

- Jain, A., & Yalkowsky, S. H. (2001). Estimation of the normal boiling points of organic compounds. Industrial & Engineering Chemistry Research, 40(16), 3584-3587.

-

University of Salahaddin-Erbil. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

- Kresse, G., & Hafner, J. (1993). Ab initio molecular dynamics for liquid metals. Physical Review B, 47(1), 558-561.

-

University of Massachusetts Boston. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]

-

Brown University. (2015, July 27). Researchers predict material with record-setting melting point. Retrieved from [Link]

-

Stenzel, M., & Schaduang, W. (2025, June 3). Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. ACS Omega. Retrieved from [Link]

Sources

- 1. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. almaaqal.edu.iq [almaaqal.edu.iq]

- 5. athabascau.ca [athabascau.ca]

- 6. vernier.com [vernier.com]

- 7. byjus.com [byjus.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. datapdf.com [datapdf.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Researchers predict material with record-setting melting point | News from Brown [archive2.news.brown.edu]

- 14. Melting Point Predictor | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Solubility Profile of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine, a heterocyclic compound of interest in pharmaceutical and chemical research. In the absence of extensive published solubility data for this specific molecule, this document outlines the theoretical principles governing its solubility in polar aprotic solvents, provides a detailed experimental protocol for determining its solubility, and discusses the implications of these properties in a drug development context. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this and similar chemical entities.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with physicochemical properties playing a pivotal role in its ultimate success. Among these, aqueous and non-aqueous solubility are critical determinants of a compound's bioavailability, formulation feasibility, and overall developability.[1] 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine, a substituted pyrimidine, belongs to a class of heterocyclic compounds renowned for their diverse biological activities, including their roles as kinase inhibitors.[2] Understanding the solubility of this compound in various solvent systems is paramount for its effective use in high-throughput screening, synthetic chemistry, and formulation development.

Polar aprotic solvents are a class of solvents that are polar but do not have acidic protons, meaning they cannot donate hydrogen bonds.[3] Common examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (MeCN), and acetone.[4][5] These solvents are widely used in organic synthesis and early-stage drug discovery for their ability to dissolve a broad range of organic molecules, including those with poor aqueous solubility.[6][7] This guide will focus on the theoretical and practical aspects of determining the solubility of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine in these key solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8] This rule suggests that a solute will dissolve best in a solvent that has a similar polarity. To anticipate the solubility of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine, we must first examine its molecular structure and the properties of polar aprotic solvents.

Molecular Characteristics of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

The structure of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (Molecular Formula: C11H8ClFN2, Molecular Weight: 222.65 g/mol ) incorporates several features that influence its solubility[9]:

-

Aromatic Rings: The presence of a pyrimidine ring and a fluorophenyl ring contributes to the molecule's planarity and potential for π-π stacking interactions.

-

Polar Functional Groups: The nitrogen atoms within the pyrimidine ring, the chloro group, and the fluoro group introduce polarity to the molecule.

-

Lack of Protic Groups: The molecule does not possess O-H or N-H bonds, precluding its ability to act as a hydrogen bond donor.[4]

Properties of Polar Aprotic Solvents

Polar aprotic solvents are characterized by their moderate to high dielectric constants and dipole moments.[10] They can act as hydrogen bond acceptors but not donors.[3] This property is crucial as it prevents the formation of a "solvent cage" around anionic nucleophiles, which can occur in protic solvents.[7] The ability of these solvents to dissolve a wide range of compounds, including salts, makes them invaluable in chemical reactions and biological assays.[3][6]

Predicted Solubility Profile

Based on the "like dissolves like" principle, it is anticipated that 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine will exhibit favorable solubility in polar aprotic solvents. The molecule's polarity, arising from its heteroatoms and halogen substituents, should allow for effective solvation by polar aprotic solvent molecules. The absence of hydrogen bond donating groups in both the solute and the solvent suggests that the dissolution process will be primarily driven by dipole-dipole interactions.

Experimental Determination of Solubility

While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate characterization. The following section details a robust experimental workflow for quantifying the solubility of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine in a range of polar aprotic solvents.

Materials and Equipment

-

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (solid)

-

Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile, Acetone), high-purity grade

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[11]

Caption: A schematic of the shake-flask method for solubility determination.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine into several glass vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a precise volume of the desired polar aprotic solvent (e.g., 1 mL) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To further separate the solid from the saturated solution, centrifuge the vials at a high speed.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC-UV:

-

Prepare a stock solution of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine of a known concentration in the same solvent.

-

Create a series of standard solutions by serial dilution of the stock solution.

-

Prepare dilutions of the filtered saturated solution to bring the concentration within the linear range of the standard curve.

-

Inject the standard solutions and the diluted sample solutions into the HPLC system.

-

Determine the concentration of the compound in the saturated solution by comparing its peak area to the standard curve.

-

Data Presentation

The experimentally determined solubility values should be summarized in a clear and concise table.

| Polar Aprotic Solvent | Dielectric Constant | Dipole Moment (D) | Solubility (mg/mL) at 25°C |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | Experimental Value |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | Experimental Value |

| Acetonitrile (MeCN) | 37.5 | 3.92 | Experimental Value |

| Acetone | 20.7 | 2.88 | Experimental Value |

Note: Dielectric constant and dipole moment values are approximate and can vary with temperature and pressure.[3][5]

Discussion and Implications

The solubility data obtained from these experiments will provide crucial insights for the drug development process. High solubility in solvents like DMSO is advantageous for storing stock solutions and for use in high-throughput screening assays.[12] Understanding the solubility in other polar aprotic solvents such as DMF and acetonitrile is important for synthetic route development and purification processes.

It is important to note that the solubility of pyrimidine derivatives can also be influenced by factors such as pH and the presence of co-solvents.[1][13] While polar aprotic solvents do not have a pH in the same way aqueous solutions do, the basicity of the nitrogen atoms in the pyrimidine ring can influence interactions with any acidic impurities in the solvent.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and experimental considerations for determining the solubility profile of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine in polar aprotic solvents. By combining an understanding of molecular structure and solvent properties with a rigorous experimental methodology, researchers can obtain the critical data needed to advance the development of this and other promising compounds. The principles and protocols outlined herein serve as a valuable resource for scientists and researchers in the pharmaceutical and chemical industries.

References

-

Polar aprotic solvents – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Prioritised substance group: Aprotic solvents | HBM4EU. (n.d.). Retrieved from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2023, July 29). Retrieved from [Link]

-

Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (2025, July 27). Retrieved from [Link]

-

Common Polar Aprotic Solvents List | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Polar aprotic solvent - Wikipedia. (n.d.). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Solubility - Chemistry Online @ UTSC. (n.d.). Retrieved from [Link]

-

4-Chloro-6-fluoropyrimidine | C4H2ClFN2 | CID 583328 - PubChem. (n.d.). Retrieved from [Link]

-

Solvent Effects on the Formation of Ground-State Twisted Intermediate during Electronic Relaxation of Pyrimidine Nucleobases | Journal of the American Chemical Society - ACS Publications. (2025, October 31). Retrieved from [Link]

-

Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines - IJCRT.org. (2025, May 5). Retrieved from [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (2018, September 14). Retrieved from [Link]

-

4-chloro-2-(3-fluorophenyl)-6-methylpyrimidine | 180606-98-8 | C11H8ClFN2 | Appchem. (n.d.). Retrieved from [Link]

-

Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024, January 13). Retrieved from [Link]

-

4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem. (n.d.). Retrieved from [Link]

-

Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem. (n.d.). Retrieved from [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). Retrieved from [Link]

-

Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. srinichem.com [srinichem.com]

- 3. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 4. hbm4eu.eu [hbm4eu.eu]

- 5. scribd.com [scribd.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 8. chem.ws [chem.ws]

- 9. appchemical.com [appchemical.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. lifechemicals.com [lifechemicals.com]

- 13. ijcrt.org [ijcrt.org]

Crystal Structure and X-ray Crystallography of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine: A Comprehensive Technical Guide

Executive Summary

The compound 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (CAS 180606-98-8) is a highly versatile halogenated heterocyclic building block, frequently utilized in the rational design of kinase inhibitors and advanced agrochemicals. Understanding its exact three-dimensional conformation and supramolecular packing is critical for structure-based drug design (SBDD).

Single-crystal X-ray diffraction (SCXRD) provides the definitive method for elucidating the absolute configuration, bond lengths, and non-covalent intermolecular interactions of this molecule. Because the molecule features both a chlorine atom and a fluorine atom on distinct aromatic systems, it presents a fascinating case study in competing supramolecular synthons—specifically, halogen bonding ( σ -hole interactions) versus weak hydrogen bonding and π−π stacking. This whitepaper outlines the authoritative protocols for crystallizing this compound, solving its crystal structure, and analyzing its crystallographic data.

Crystallization Strategy (Methodology)

To obtain diffraction-quality single crystals, thermodynamic control must be prioritized over kinetic precipitation. Rapid precipitation often yields microcrystalline powders or twinned crystals unsuitable for high-resolution SCXRD. The causality behind our solvent selection lies in balancing solubility: the molecule is highly soluble in chlorinated solvents but moderately soluble in aliphatic hydrocarbons.

Step-by-Step Crystallization Protocol: Vapor Diffusion Method

-

Solvent Selection: Dissolve 15–20 mg of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine in 1.0 mL of a good solvent (e.g., Dichloromethane or Ethyl Acetate) in a 4 mL inner vial.

-

Anti-Solvent Chamber: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 5.0 mL of an anti-solvent (e.g., n -Hexane or Heptane).

-

Sealing and Equilibration: Tightly cap the outer vial. The volatile anti-solvent will slowly diffuse into the inner vial over 3 to 7 days.

-

Nucleation Control: Maintain the system at a constant ambient temperature (20 °C) in a vibration-free environment. The slow increase in supersaturation prevents kinetic trapping, allowing the molecules to align into their lowest-energy thermodynamic lattice.

-

Harvesting: Once crystals reach optimal dimensions (approx. 0.1×0.1×0.2 mm), harvest them directly into a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and mechanical degradation.

Table 1: Recommended Crystallization Matrix

| Method | Solvent System (Good / Poor) | Rationale (Causality) | Expected Crystal Habit |

| Vapor Diffusion | Dichloromethane / n -Hexane | Gradual supersaturation minimizes defect formation. | Block or Prism |

| Slow Evaporation | Ethyl Acetate / Heptane (1:1) | Slower evaporation rate yields thermodynamically stable polymorphs. | Plate-like |

| Slow Cooling | Hot Toluene | Temperature gradient drives controlled nucleation. | Needle-like |

X-Ray Diffraction Protocol: From Data Collection to Refinement

The structural elucidation of small molecules relies on a self-validating computational workflow. The protocol below ensures high data redundancy and accurate mapping of electron density.

Fig 1: Step-by-step X-ray crystallography workflow for small molecule structural determination.

Step-by-Step Diffraction and Refinement Protocol

-

Cryogenic Mounting: Mount the crystal on a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryogenic temperatures drastically reduce thermal motion (Debye-Waller factors), sharpening the diffraction spots and allowing for the accurate resolution of subtle electron density features like the halogen σ -hole.

-

Data Collection: Utilize a microfocus X-ray source (Cu Kα , λ=1.54184 Å) equipped with a photon-counting pixel array detector. Collect a full sphere of data to ensure high completeness (>99%) and redundancy.

-

Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). This generates the initial electron density map and locates the heavy atoms (Cl, F, N, C).

-

Anisotropic Refinement: Refine the structure using full-matrix least-squares minimization on F2 via SHELXL[1]. This rigorous mathematical approach minimizes the difference between observed and calculated structure factors. The refinement is typically managed through the Olex2 graphical user interface, which provides real-time structural visualization and analysis[2].

-

Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a "riding model." Causality: Because X-rays scatter off electron clouds, and hydrogen possesses only one electron, its exact position is difficult to pinpoint accurately via X-ray diffraction. The riding model geometrically infers H-atom positions based on the hybridization of the parent carbon atom.

-

Validation: Generate a Crystallographic Information File (CIF) and run it through the IUCr CheckCIF routine to ensure the structure is free of critical errors (Level A/B alerts), creating a self-validating proof of structural integrity.

Predictive Structural Analysis & Supramolecular Synthons

In the solid state, 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine is governed by a delicate balance of non-covalent interactions that dictate its crystal packing.

Halogen Bonding (X-Bonding)

The chlorine atom at the 4-position is not merely a passive substituent. Due to the electron-withdrawing nature of the pyrimidine ring, the electron density on the chlorine atom is anisotropically distributed. This creates an electropositive "crown" or σ -hole along the extension of the C–Cl covalent bond[3]. In the crystal lattice, this σ -hole acts as a strong Lewis acid, seeking out a Lewis base. The most likely acceptor is the nucleophilic pyrimidine nitrogen (N1 or N3) of an adjacent molecule, forming a highly directional Cl···N halogen bond.

π−π Stacking and Weak Hydrogen Bonds

Pyrimidine rings frequently engage in face-to-face or offset π−π stacking to maximize van der Waals contacts and minimize empty void space in the lattice[4]. We expect an interplanar centroid-to-centroid distance of approximately 3.5 to 3.8 Å. Furthermore, the fluorine atom on the phenyl ring, being highly electronegative, serves as an acceptor for weak C–H···F hydrogen bonds, likely interacting with the methyl protons of a neighboring molecule.

Fig 2: Primary supramolecular interactions stabilizing the pyrimidine crystal lattice.

Table 2: Predicted Crystallographic Parameters

| Parameter | Expected Value Range | Structural Significance |

| Space Group | P21/c or P1ˉ | Centrosymmetric packing is statistically favored for this class of achiral molecules. |

| Cl···N Distance | 2.90 – 3.20 Å | Shorter than the sum of van der Waals radii (3.30 Å), confirming a stabilizing halogen bond. |

| C–Cl···N Angle | 165° – 180° | High directionality is a hallmark of σ -hole driven halogen bonding. |

| π−π Centroid Distance | 3.50 – 3.80 Å | Indicates strong aromatic overlap between parallel pyrimidine rings. |

Conclusion

The comprehensive crystallographic analysis of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine requires strict adherence to thermodynamic crystallization principles and rigorous refinement methodologies using SHELXL and Olex2. By resolving the anisotropic displacement parameters and mapping the supramolecular synthons—specifically the highly directional halogen bonds and π−π stacking—researchers can accurately leverage this structural data for downstream computational modeling and rational drug design.

References

-

OLEX2 – a complete package for molecular crystallography Source: ResearchGate URL:[Link]

-

Crystal structure refinement with SHELXL Source: PubMed Central (PMC) - NIH URL:[Link]

-

The Halogen Bond Source: Chemical Reviews - ACS Publications URL:[Link]

-

The packing diagram shows the N—H···Cl and C—H···pi hydrogen bonds and pi—pi stacking interactions forming the three-dimensional net. Source: ResearchGate URL:[Link]

Sources

Whitepaper: The Pharmacophoric and Synthetic Mechanism of Action of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Identity: 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (CAS: 180606-98-8)

Executive Summary

In medicinal chemistry, the "mechanism of action" (MoA) of a chemical building block is defined by two distinct but interconnected paradigms: its Synthetic MoA (how its electronic and steric properties dictate chemical reactivity during library synthesis) and its Pharmacological MoA (how the conserved structural motif interacts with biological targets once integrated into an Active Pharmaceutical Ingredient).

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine is a privileged, bifunctional intermediate[1]. It serves as a highly reactive electrophilic hub for the rapid generation of compound libraries, while its core structure—a functionalized pyrimidine ring—acts as a classic ATP-competitive hinge-binding pharmacophore for kinase inhibition. This technical guide deconstructs the causality behind its chemical reactivity, its structural contribution to target binding, and the validated protocols required to harness it in drug discovery.

Synthetic Mechanism of Action: Reactivity & Functionalization

The utility of this molecule stems from the highly activated nature of the C4-chlorine atom. The mechanism of its functionalization is dictated by the electron-withdrawing properties of the pyrimidine nitrogen atoms (N1 and N3), which lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making the C4 position highly susceptible to nucleophilic attack.

Causality in Synthetic Strategy

To convert this intermediate into a bioactive kinase inhibitor, the C4-chlorine must be replaced by an amine (typically an aniline derivative) to create the critical hydrogen-bond donor required for kinase hinge binding[2]. The choice of synthetic pathway depends entirely on the nucleophilicity of the incoming amine:

-

Nucleophilic Aromatic Substitution (SNAr): Highly basic, aliphatic amines (e.g., morpholine, piperazine) can attack the C4 position directly via an addition-elimination mechanism. However, aliphatic amines often lead to poor kinase selectivity due to excessive basicity and structural flexibility.

-

Buchwald-Hartwig Cross-Coupling: For kinase inhibitors, rigid and weakly nucleophilic arylamines (anilines) are preferred. Because anilines lack the nucleophilicity required for efficient SNAr, Palladium-catalyzed cross-coupling is mandatory. The Pd catalyst inserts into the C-Cl bond (oxidative addition), binds the amine, and undergoes reductive elimination to form the C-N bond.

Chemoselective pathways for functionalizing the C4-position of the pyrimidine scaffold.

Pharmacological Mechanism of Action: Target Binding & The Fluorine Effect

Once the 4-chloro group is displaced by an amine, the resulting 2-(3-fluorophenyl)-6-methyl-4-aminopyrimidine scaffold becomes the core pharmacophore of the resulting drug molecule. Its biological MoA is defined by how this scaffold mimics the adenine ring of ATP to competitively bind inside the kinase domain[3].

The Kinase Hinge-Binding Motif

Protein kinases feature a conserved "hinge region" that connects the N-terminal and C-terminal lobes of the kinase domain. The pyrimidine core acts as a bidentate hydrogen-bonding system:

-

H-Bond Acceptor: The pyrimidine N1 (or N3) accepts a hydrogen bond from the backbone amide (N-H) of a hinge region residue (e.g., Met or Cys).

-

H-Bond Donor: The exocyclic N-H (installed via the amination of the C4 position) donates a hydrogen bond to the backbone carbonyl (C=O) of the hinge.

The "Fluorine Effect" at the 3-Position

The inclusion of the 3-fluorophenyl group at the C2 position is a deliberate medicinal chemistry design choice. Fluorine is highly electronegative but sterically small (van der Waals radius 1.47 Å, closely mimicking hydrogen at 1.20 Å)[4][5].

-

Metabolic Stability: The strong C-F bond blocks cytochrome P450-mediated oxidative metabolism at the meta-position of the phenyl ring[6].

-

Lipophilicity & Permeability: Fluorine increases the overall lipophilicity (LogP) of the molecule, enhancing passive membrane permeability, which is critical for intracellular kinase targets[7].

-

Multipolar Interactions: The polarized C-F bond can participate in orthogonal multipolar interactions with backbone amides or side chains within the hydrophobic pocket adjacent to the ATP binding site.

ATP-competitive kinase hinge binding model of the functionalized pyrimidine pharmacophore.

Quantitative Data: Reaction Optimization

Because the synthesis of kinase inhibitors relies heavily on the Buchwald-Hartwig amination of 4-chloropyrimidines, optimizing the catalytic system is critical. The following table summarizes standard optimization data for coupling 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine with a deactivated aniline.

Table 1: Buchwald-Hartwig Optimization Matrix

| Catalyst System | Base | Solvent | Temp (°C) | Conversion (%)* | Purity (LC-MS) |

| Pd2(dba)3 / BINAP | Cs2CO3 | Toluene | 100 | 45% | Moderate (Dehalogenation noted) |

| Pd2(dba)3 / Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | 88% | High |

| Pd2(dba)3 / BrettPhos | NaOtBu | 1,4-Dioxane | 90 | >95% | Excellent (>98%) |

| Pd(dppf)Cl2 | K2CO3 | DMF | 110 | 20% | Poor (Starting material recovered) |

*Conversion measured by LC-MS after 12 hours. BrettPhos is highly recommended as it prevents the formation of inactive bis-arylation byproducts.

Experimental Protocol: Self-Validating Buchwald-Hartwig Amination

This step-by-step methodology provides a robust, self-validating system for the C-N cross-coupling of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine.

Reagents Required:

-

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 eq, 1.0 mmol, 222.65 mg)

-

Substituted Aniline (1.2 eq, 1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.05 eq, 5 mol%)

-

BrettPhos Ligand (0.10 eq, 10 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 eq, 2.0 mmol)

-

Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Workflow:

-

Preparation & Degassing (Critical Step): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyrimidine intermediate, aniline, Pd2(dba)3, BrettPhos, and NaOtBu.

-

Causality: Palladium(0) is highly sensitive to oxidation. The system must be purged to prevent catalyst deactivation.

-

-

Solvent Addition: Evacuate the tube and backfill with dry Nitrogen (repeat 3 times). Add anhydrous 1,4-Dioxane via syringe.

-

Reaction Initiation: Seal the tube and heat the mixture to 90°C in a pre-heated oil bath with vigorous stirring for 8–12 hours.

-

In-Process Validation (LC-MS): After 8 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and inject into the LC-MS.

-

Self-Validation Check: The reaction is complete when the starting material mass peak ( m/z 223.0 [M+H]+ ) disappears, and the product mass peak appears. If unreacted starting material remains, spike with an additional 2 mol% Pd2(dba)3.

-

-

Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 4-amino-pyrimidine derivative.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330 (2008). URL:[Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315-8359 (2015). URL:[Link]

-

Böhm, H. J., et al. "Fluorine in medicinal chemistry." ChemBioChem, 5(5), 637-643 (2004). URL:[Link]

-

Unciti-Broceta, A., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry (2020). URL:[Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

Introduction: Strategic C-C Bond Formation in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of this heterocycle through carbon-carbon bond formation is a critical step in the synthesis of novel molecular entities for drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, offering a versatile and robust method for creating biaryl and heteroaryl-aryl structures.[1]

This document provides a detailed guide for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine with various aryl and heteroaryl boronic acids. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern the success of this transformation.

Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[2] The catalytic cycle, which is fundamental to understanding and troubleshooting the reaction, proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Cl bond of the pyrimidine) to form a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive chlorides.[1][2]

-

Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[1][2]

For chloropyrimidines, the electron-deficient nature of the ring enhances reactivity compared to other aryl chlorides. In the case of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine, the chlorine at the C4 position is the primary site of reaction due to its higher electrophilicity compared to the C2 and C6 positions.

Visualizing the Mechanism

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Successful Coupling

The success of the Suzuki-Miyaura coupling with 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine hinges on the judicious selection of several key parameters:

-

Catalyst and Ligand: Due to the lower reactivity of the C-Cl bond compared to C-Br or C-I, the choice of a suitable palladium catalyst and ligand is crucial. While Pd(PPh₃)₄ can be effective, more electron-rich and bulky phosphine ligands such as XPhos or SPhos often provide superior results by promoting the oxidative addition step.[3][4]

-

Base: The base plays a critical role in activating the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence reaction rates and yields, and empirical screening is often necessary.

-

Solvent: A variety of solvents can be employed, with mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water being common. The aqueous phase is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.

-

Temperature: Reaction temperatures typically range from 80-120 °C. Microwave irradiation has emerged as a powerful technique to accelerate the reaction, often leading to higher yields in significantly shorter reaction times.[5][6]

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Therefore, it is imperative to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine. Optimization may be required for specific boronic acids.

Protocol 1: Conventional Heating

This protocol is a robust starting point for general screening and small-scale synthesis.

Materials:

-

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask, add 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Under a positive flow of the inert gas, add the palladium catalyst (0.05 eq).

-

Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol is recommended for rapid synthesis and optimization, often providing higher yields in a fraction of the time.[5][6]

Materials:

-

Same as Protocol 1.

Procedure:

-

To a microwave reaction vial, add 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Add the degassed solvent mixture (1,4-dioxane/water).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 15-30 minutes.

-

After cooling, work up the reaction as described in Protocol 1 (steps 8-10).

Data Presentation: Catalyst and Base Screening

The following table summarizes typical results from a catalyst and base screening for the coupling of a generic 4-chloropyrimidine with an arylboronic acid. This data serves as a guide for selecting initial reaction conditions.

| Catalyst (mol%) | Ligand | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | 65 |

| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 78 |

| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 110 | 8 | 92 |

| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 120 (MW) | 0.25 | 85 |

Experimental Workflow Visualization

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Use fresh catalyst; ensure inert atmosphere is maintained. |

| Low reactivity of C-Cl bond | Switch to a more active ligand (e.g., XPhos, SPhos); increase temperature or use microwave irradiation. | |

| Protodeboronation of boronic acid | Excess water, high temperature, or strong base | Use freshly opened boronic acid; minimize water content; consider a milder base (e.g., K₂CO₃ vs. K₃PO₄). |

| Homocoupling of boronic acid | Presence of oxygen | Thoroughly degas solvents and maintain a strict inert atmosphere. |

| Difficulty in purification | Formation of byproducts | Optimize stoichiometry; screen different solvent systems for chromatography. |

Conclusion

The Suzuki-Miyaura cross-coupling of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine is a highly effective method for the synthesis of diverse 2,4,6-trisubstituted pyrimidines. By understanding the catalytic cycle and carefully selecting the reaction parameters—particularly the catalyst, ligand, and reaction conditions—researchers can achieve high yields and purity. The protocols provided herein serve as a robust starting point for the successful implementation of this critical transformation in drug discovery and development programs.

References

-

Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 279, 1–53. [Link]

- Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-38). Royal Society of Chemistry.

-

Singh, S., et al. (2016). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7‐chloro‐6‐azaindole with (hetero)arylboronic acids and arylpotassium organotrifluoroborates. ChemistrySelect, 1(14), 4273-4277. [Link]

-

Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 447. [Link]

-

Riadi, Y., et al. (2022). Microwave Irradiation–Mediated Synthesis of New Substituted Pyridopyrimidines via the Suzuki–Miyaura Coupling Reaction and Biological Evaluation. Polycyclic Aromatic Compounds, 43(1), 329-341. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1] Its derivatives are integral to numerous FDA-approved drugs for treating a spectrum of diseases, including cancer, viral infections, and inflammatory conditions.[2][3] The ability to functionalize the pyrimidine ring through methods like Nucleophilic Aromatic Substitution (SNAr) is crucial for generating molecular diversity in drug discovery programs.[4]

This guide provides a detailed exploration of the SNAr of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine, a versatile intermediate for synthesizing novel bioactive molecules. The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms, makes it highly susceptible to nucleophilic attack, facilitating the displacement of the C4-chloro substituent.[5] This document will delve into the underlying mechanism, provide detailed experimental protocols for various nucleophiles, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Addition-Elimination Pathway

The SNAr reaction of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine proceeds through a well-established two-step addition-elimination mechanism.[5]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the electron-deficient C4 position of the pyrimidine ring. This step temporarily disrupts the ring's aromaticity, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6] The stability of this complex is crucial for the reaction to proceed and is enhanced by the electron-withdrawing nature of the ring nitrogen atoms, which help to delocalize the negative charge.[7]

-

Elimination of the Leaving Group and Re-aromatization: In the second step, the aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group. This elimination step is typically fast and irreversible, driving the reaction to completion.[5]

The regioselectivity of nucleophilic attack on substituted chloropyrimidines is a critical consideration. For 2,4-disubstituted pyrimidines, substitution generally favors the C4 position.[4][8] This preference is attributed to the greater LUMO coefficient at the C4 position compared to the C2 position, making it more electrophilic.[9]

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols are designed as a starting point for the SNAr of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine with various nucleophiles. Optimization of reaction conditions may be necessary depending on the specific nucleophile used.

General Experimental Workflow

Caption: A typical workflow for SNAr reactions.

Protocol 1: O-Alkoxylation (Synthesis of 4-Alkoxy Derivatives)

The introduction of alkoxy groups is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility and lipophilicity.[10][11]

-

Reagents:

-

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 eq, e.g., 236.7 mg, 1.0 mmol)

-

Alcohol (e.g., ethanol, isopropanol) (as solvent or 1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq, e.g., 60 mg, 1.5 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (5-10 mL)

-

-

Procedure:

-

To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add the alcohol dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the alkoxide.

-

Add a solution of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine in anhydrous DMF to the alkoxide solution.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Causality: The use of a strong base like NaH is necessary to deprotonate the alcohol, forming the more nucleophilic alkoxide, which readily attacks the pyrimidine ring.[8] DMF or THF are suitable polar aprotic solvents that can solvate the ions involved in the reaction.

Protocol 2: N-Amination (Synthesis of 4-Amino Derivatives)

4-aminopyrimidine moieties are found in numerous biologically active compounds, including kinase inhibitors and vitamins.[12][13]

-

Reagents:

-

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 eq, e.g., 236.7 mg, 1.0 mmol)

-

Amine (primary or secondary) (1.2-2.0 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

-

Acetonitrile (ACN) or 2-Propanol (IPA) (5-10 mL)

-

-

Procedure:

-

In a sealed tube, dissolve 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine in ACN or IPA.

-

Add the amine followed by the base (DIPEA or TEA).

-

Seal the tube and heat the reaction mixture to 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography or recrystallization.[14]

-

-

Causality: A non-nucleophilic organic base like DIPEA or TEA is used to scavenge the HCl generated during the reaction, preventing the protonation of the nucleophilic amine.[15] Elevated temperatures are often required to overcome the activation energy for the reaction, especially with less nucleophilic amines.[5]

Protocol 3: S-Thiolation (Synthesis of 4-Thioether Derivatives)

Thioether-substituted pyrimidines are important intermediates and have applications in various fields, including the synthesis of 4'-thionucleosides.[16][17]

-

Reagents:

-

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 eq, e.g., 236.7 mg, 1.0 mmol)

-

Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)

-

Anhydrous DMF or ACN (5-10 mL)

-

-

Procedure:

-

To a solution of the thiol in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃).

-

Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

-

Add a solution of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine in anhydrous DMF.

-

Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.

-